molecular formula C19H23NO2 B2387043 Ethyl 3-(dibenzylamino)propanoate CAS No. 108898-31-3

Ethyl 3-(dibenzylamino)propanoate

Cat. No. B2387043
M. Wt: 297.398
InChI Key: BBDKGMMFFHIING-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Heat a solution of ethyl 3-aminopropanoate hydrochloride (80.0 g, 0.52 mol), benzylbromide (186.7 g, 1.1 mol) and K2CO3 (179.4 g, 1.3 mol) in acetonitrile (1 L) at 40° C. overnight. Concentrate the mixture to dryness, treat with water, extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography chromatography (Pet Ether/EtOAc, 50:1) to afford the title compound (150 g, 97% yield). 1H NMR (400 MHz, CDCl3): δ 7.35-7.21 (m, 10H), 4.09 (q, J=7.2 Hz, 2H), 3.58 (s, 4H), 2.82 (t, J=7.2 Hz, 2H), 2.50 (t, J=7.2 Hz, 2H), 1.21 (t, J=7.2 Hz, 3H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
186.7 g
Type
reactant
Reaction Step One
Name
Quantity
179.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:10]([N:2]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
Cl.NCCC(=O)OCC
Name
Quantity
186.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
179.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture to dryness
ADDITION
Type
ADDITION
Details
treat with water
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×)
WASH
Type
WASH
Details
wash the combined organics with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography chromatography (Pet Ether/EtOAc, 50:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CCC(=O)OCC)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.